molecular formula C26H28N2O2S B11643568 2-(ethylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-(ethylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11643568
M. Wt: 432.6 g/mol
InChI Key: QJLJZGFASRXWSK-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoquinazoline structure, followed by the introduction of the ethylsulfanyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with molecular targets, such as enzymes or receptors. The ethylsulfanyl and methoxyphenyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE stands out due to its spiro structure, which may confer unique chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

2-ethylsulfanyl-3-(2-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H28N2O2S/c1-3-31-25-27-23-19-12-6-5-11-18(19)17-26(15-9-4-10-16-26)22(23)24(29)28(25)20-13-7-8-14-21(20)30-2/h5-8,11-14H,3-4,9-10,15-17H2,1-2H3

InChI Key

QJLJZGFASRXWSK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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